molecular formula C25H27ClO B8453325 1-Chloro-3-triphenylmethoxyhexane CAS No. 52517-98-3

1-Chloro-3-triphenylmethoxyhexane

Cat. No.: B8453325
CAS No.: 52517-98-3
M. Wt: 378.9 g/mol
InChI Key: LMGSLNFRCXDMLA-UHFFFAOYSA-N
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Description

1-Chloro-3-triphenylmethoxyhexane is a halogenated ether characterized by a six-carbon hexane backbone with a chlorine atom at position 1 and a bulky triphenylmethoxy (-OTrityl) group at position 2. Its structure combines a reactive chloro substituent with a sterically hindered ether moiety, making it a candidate for specialized organic synthesis, protective group strategies, or polymerization studies.

Properties

CAS No.

52517-98-3

Molecular Formula

C25H27ClO

Molecular Weight

378.9 g/mol

IUPAC Name

[1-chlorohexan-3-yloxy(diphenyl)methyl]benzene

InChI

InChI=1S/C25H27ClO/c1-2-12-24(19-20-26)27-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18,24H,2,12,19-20H2,1H3

InChI Key

LMGSLNFRCXDMLA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCl)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-Chloro-3-triphenylmethoxyhexane with structurally related compounds based on substituent type, steric effects, and reactivity.

2.1 Chlorinated Alkanes and Ethers
  • Trichlormethiazide () : A diuretic with a trichloromethyl group and sulfonamide moiety. Unlike this compound, its chlorine atoms are part of a heterocyclic structure, enhancing water solubility and pharmacological activity. Regulatory codes (e.g., IC50, LD50 values) highlight its well-documented toxicity, whereas this compound lacks such data .
  • 1-(3-Chlorophenyl)-3-(hexylamino)thiourea (): Features a chlorophenyl group and a hexyl chain but lacks the bulky trityl ether. Its synthesis involves isothiocyanate intermediates, suggesting higher reactivity at the thiourea group compared to the chloroether bond in the target compound .
2.2 Triphenylmethoxy (Trityl) Derivatives
  • Thiophene fentanyl hydrochloride (): A potent opioid with a thiophene ring and tertiary amine.
  • Methoxmetamine (): Contains a methoxyphenyl group attached to a cyclohexanone core. The simpler methoxy group contrasts with the triphenylmethoxy group in the target compound, which likely reduces solubility in polar solvents due to increased hydrophobicity .

Key Data Table: Structural and Functional Comparison

Compound Key Substituents Reactivity/Solubility Insights Toxicity/Regulatory Notes
This compound Cl (C1), -OTrityl (C3) High steric hindrance; low polarity Limited data; SDS codes apply
Trichlormethiazide Cl₃, sulfonamide Water-soluble; diuretic activity IC50, LD50 documented
1-(3-Chlorophenyl)-3-(hexylamino)thiourea Cl-phenyl, thiourea, hexyl chain Reactive thiourea group Synthesis-focused; no toxicity data
Methoxmetamine Methoxyphenyl, cyclohexanone Moderate polarity; ketone reactivity Purity analysis available

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